Pritelivir mesylate hydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

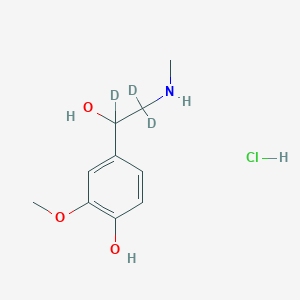

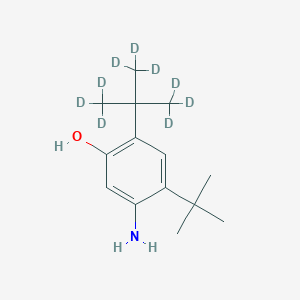

Pritelivir mesylate hydrate is a direct-acting antiviral compound that is currently under development for the treatment of herpes simplex virus infections, particularly in immunocompromised patients. It is known for its novel mechanism of action, which involves the inhibition of the viral helicase-primase complex, making it distinct from traditional nucleoside analogues .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of pritelivir mesylate hydrate involves multiple steps, starting from the preparation of the core thiazolylamide structureThe final step involves the mesylation and hydration to obtain this compound .

Industrial Production Methods: In an industrial setting, the production of this compound is optimized for large-scale manufacturing. This involves the use of good manufacturing practice (GMP) environments to ensure the quality and consistency of the product. The process includes the optimization of particle size distribution, flowability properties, and surface area to achieve the desired physical and chemical characteristics .

Analyse Chemischer Reaktionen

Types of Reactions: Pritelivir mesylate hydrate primarily undergoes substitution reactions due to the presence of reactive functional groups such as the sulfonamide and thiazole moieties. These reactions can involve nucleophilic or electrophilic substitution, depending on the reagents and conditions used .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include strong nucleophiles or electrophiles, depending on the desired substitution. Typical conditions involve controlled temperatures and the use of solvents that facilitate the reaction without causing degradation of the compound .

Major Products: The major products formed from these reactions are typically derivatives of this compound with modified functional groups. These derivatives can exhibit different pharmacological properties and are often explored for their potential therapeutic applications .

Wissenschaftliche Forschungsanwendungen

Pritelivir mesylate hydrate has a wide range of scientific research applications, particularly in the fields of virology, pharmacology, and medicinal chemistry. It is primarily studied for its antiviral properties against herpes simplex virus types 1 and 2. Research has shown that this compound is effective in reducing viral replication and improving clinical outcomes in animal models and clinical trials .

In addition to its antiviral applications, this compound is also explored for its potential use in combination therapies with other antiviral agents. This approach aims to enhance the efficacy of treatment and reduce the likelihood of resistance development .

Wirkmechanismus

Pritelivir mesylate hydrate exerts its antiviral effects by inhibiting the viral helicase-primase complex, which is essential for the replication of herpes simplex virus. By targeting this complex, this compound prevents the unwinding and priming of viral DNA, thereby inhibiting viral replication .

The molecular targets of this compound include the helicase and primase enzymes, which are crucial for the synthesis of viral DNA. The inhibition of these enzymes disrupts the viral replication cycle and reduces the viral load in infected cells .

Vergleich Mit ähnlichen Verbindungen

- Amenamevir

- BILS-179 BS

- Foscarnet

- Docosanol

Comparison: Pritelivir mesylate hydrate is unique in its mechanism of action compared to other antiviral agents. While traditional nucleoside analogues such as acyclovir and valacyclovir target the viral DNA polymerase, this compound inhibits the helicase-primase complex, offering a novel approach to antiviral therapy .

Amenamevir and BILS-179 BS are also helicase-primase inhibitors, but they differ in their chemical structures and pharmacological profiles. Foscarnet and docosanol, on the other hand, have different mechanisms of action and are used in specific clinical scenarios where nucleoside analogues are ineffective .

This compound’s unique mechanism of action and its efficacy against drug-resistant strains of herpes simplex virus make it a promising candidate for the treatment of infections that are resistant to conventional therapies .

Eigenschaften

CAS-Nummer |

1428321-10-1 |

|---|---|

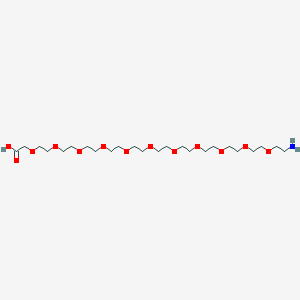

Molekularformel |

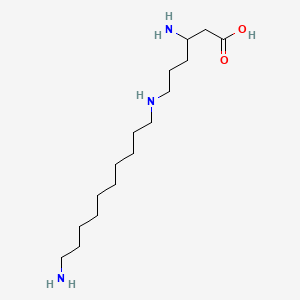

C19H24N4O7S3 |

Molekulargewicht |

516.6 g/mol |

IUPAC-Name |

methanesulfonic acid;N-methyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)-2-(4-pyridin-2-ylphenyl)acetamide;hydrate |

InChI |

InChI=1S/C18H18N4O3S2.CH4O3S.H2O/c1-12-17(27(19,24)25)26-18(21-12)22(2)16(23)11-13-6-8-14(9-7-13)15-5-3-4-10-20-15;1-5(2,3)4;/h3-10H,11H2,1-2H3,(H2,19,24,25);1H3,(H,2,3,4);1H2 |

InChI-Schlüssel |

QPIDAZSAUYNBAC-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(SC(=N1)N(C)C(=O)CC2=CC=C(C=C2)C3=CC=CC=N3)S(=O)(=O)N.CS(=O)(=O)O.O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

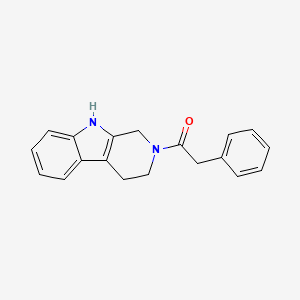

![5-[2-hydroxy-3-[[3-methyl-5-oxo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-pyrazol-4-yl]diazenyl]phenyl]furan-2-carboxylic acid](/img/structure/B12418934.png)

![3-[(3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12418955.png)